3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Description
Properties
IUPAC Name |
3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMYAKCLICPDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and 4-chlorobenzyl chloride.
Etherification: The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is etherified with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).
Ethoxylation: The resulting intermediate is then ethoxylated using ethyl iodide (C2H5I) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
While a comprehensive, detailed article focusing solely on the applications of "3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde" with extensive data tables and case studies is not available within the provided search results, the available literature does offer some insights into its potential applications and related compounds.
Chemical Properties and Synthesis
this compound can undergo various chemical reactions, including oxidation of the aldehyde group. Information on the synthesis of similar compounds, such as 3,3′-dimethoxy-4,4′-oxy-di-benzaldehyde, can be found in available literature. One method involves reacting vanillin and 4-chloro-3-methoxybenzaldehyde in the presence of potassium carbonate and N, N-dimethylformamide, followed by purification using silica gel column chromatography .
Related Research on Schistosomiasis
Research on schistosomiasis has explored compounds with similar structural features. For example, 7-Chloro-4-hydrazinylquinoline derivatives coupled with benzaldehydes have demonstrated schistosomicidal activity. Specifically, some hybrids have shown promising results in reducing worm motility and causing worm mortality in vitro, as well as reducing egg presence in feces and immature eggs in intestines in vivo . One compound, GPQF-8Q10, was particularly effective in vitro, killing worms within 24 hours at a concentration of 25 µM . Another compound, GPQF-8Q8, significantly reduced egg presence in feces (by 52.8%) and immature eggs in intestines (by 45.8%) . These compounds also exhibited low cytotoxicity, suggesting their potential for developing new schistosomiasis therapies .
Structural Analogs
PubChem provides detailed information on similar compounds, such as 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, including their IUPAC names, InChI strings, SMILES notations, and computed descriptors .
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde:
- 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde:
Potential Applications
- Pharmaceuticals: Given the schistosomicidal activity observed in related compounds, this compound might have potential as a building block in the synthesis of new drug candidates .
- Herbicides: Diphenyl ether herbicides are a class of protoporphyrinogen oxidase inhibitors . The compound or its derivatives could potentially be explored in this area.
- Chemical Reactions: The aldehyde group's ability to undergo oxidation suggests its use as an intermediate in various organic syntheses.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and ethoxy substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
(a) Halogen Effects (Cl vs. Br)
(b) Alkoxy Chain Length (Methoxy vs. Ethoxy)
(c) Benzyl Substituent Position (2-Cl vs. 4-Cl)
- Para-chlorine (4-Cl): Minimizes steric interference, optimizing interactions with flat aromatic systems (e.g., enzyme active sites).
(d) Functional Group Variations (Allyl vs. Halogen)
- Allyl group : Introduces a reactive double bond, enabling participation in Diels-Alder or thiol-ene click chemistry.
Biological Activity
3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C₁₄H₁₃Cl₂O₃ and a molecular weight of 325.19 g/mol. It is characterized by a complex aromatic structure, which includes a chloro substituent, an ethoxy group, and a benzaldehyde moiety. This compound has gained attention in pharmacological research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Chloro Group: Enhances biological activity by influencing electron distribution.
- Ethoxy Group: Contributes to solubility and reactivity.
- Benzaldehyde Moiety: Known for various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize the findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of benzaldehyde, including those similar to this compound, possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Chloro-4-(phenyl)benzaldehyde | E. coli | 16 µg/mL |
| 4-Chloro derivatives | S. aureus | 8 µg/mL |
The MIC values indicate the concentrations required to inhibit bacterial growth, suggesting that structural modifications can significantly influence antimicrobial efficacy .
Anticancer Activity
The anticancer potential of benzaldehyde derivatives has also been explored. Research indicates that certain compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways. For example:
- Mechanism of Action: Some derivatives may inhibit enzymes involved in cancer cell metabolism or induce oxidative stress in cancer cells.
Case Study:
A study on structurally similar compounds showed promising results in inhibiting the growth of cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from low nanomolar to micromolar concentrations .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation: It may interact with cellular receptors, altering downstream signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves refluxing 4-hydroxybenzaldehyde derivatives with 4-chlorobenzyl chloride in anhydrous ethanol or acetonitrile, using potassium carbonate as a base catalyst. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
- Catalyst loading : Excess K₂CO₃ (1.5–2.0 eq.) ensures complete deprotonation of the phenolic hydroxyl group .
- Reaction monitoring : TLC (PE/EtOAc 80:20) or colorimetric changes indicate completion .
- Purification : Recrystallization from ethanol improves purity .
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- IR spectroscopy : Confirm the aldehyde (C=O stretch at ~1689 cm⁻¹) and ether (C-O-C at ~1255 cm⁻¹) functional groups .
- ¹H NMR : Look for aromatic protons in the δ 7.0–8.0 ppm range and methoxy/ethoxy signals at δ 3.5–4.5 ppm .
- Mass spectrometry (EI-MS) : The molecular ion peak (M⁺) should align with the exact mass (e.g., m/z 398 for related analogs) and exhibit fragmentation patterns consistent with O-CH₂ bond cleavage .
Q. What are the best practices for assessing the antibacterial activity of this compound?
- Methodological Answer :
- Strain selection : Test against gram-negative bacteria (e.g., Escherichia coli, Proteus vulgaris) and gram-positive strains (e.g., Bacillus subtilis), as structural analogs show activity against these .
- Assay design : Use agar diffusion or microdilution methods with compound concentrations ranging from 10–100 µg/mL. Include positive controls (e.g., ciprofloxacin) for comparison .
- Data interpretation : Calculate relative inhibition percentages; note that inactivity against Staphylococcus aureus may relate to poor membrane permeability .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, ethoxy) influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Synthetic modifications : Replace the ethoxy group with methoxy or isopropoxy via alkylation (e.g., using alkyl halides and K₂CO₃) .
- Bioactivity correlation : Compare MIC values against E. coli and P. vulgaris. For example, 4-chlorobenzyl derivatives exhibit enhanced activity due to lipophilicity .
- Computational analysis : Use QSAR models to predict logP and polar surface area, which influence bacterial uptake .
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., high activity against E. coli but none against S. aureus)?
- Methodological Answer :
- Mechanistic studies : Evaluate target-specific effects (e.g., enzyme inhibition assays for dihydrofolate reductase, a common target in gram-negative bacteria) .
- Membrane permeability assays : Use fluorescent probes (e.g., NPN for outer membrane disruption) to assess compound penetration in S. aureus .
- Structural analogs : Test derivatives with increased hydrophilicity (e.g., adding sulfonate groups) to improve activity against gram-positive strains .
Q. How can computational tools aid in understanding the compound’s potential as a PPARα agonist or agrochemical candidate?
- Methodological Answer :
- Molecular docking : Model interactions with PPARα ligand-binding domains (PDB ID: 1K7L). Focus on hydrogen bonding with Ser280 and hydrophobic contacts with Phe282 .
- ADMET prediction : Use SwissADME to evaluate bioavailability, CYP450 interactions, and environmental toxicity .
- Agrochemical screening : Test herbicidal activity in Arabidopsis models, focusing on auxin-like growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
